4-Chloro-7-isothiocyanato-2,1,3-benzothiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-7-isothiocyanato-2,1,3-benzothiadiazole is a chemical compound that belongs to the benzothiadiazole family. This compound is characterized by the presence of a chlorine atom at the 4th position and an isothiocyanate group at the 7th position on the benzothiadiazole ring. Benzothiadiazoles are known for their diverse applications in various fields, including organic electronics, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-chloro-2,1,3-benzothiadiazole with thiophosgene (CSCl2) under controlled conditions to introduce the isothiocyanate group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-isothiocyanato-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Addition Reactions: The isothiocyanate group can react with nucleophiles like amines to form thiourea derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Addition Reactions: Amines are commonly used as nucleophiles, and reactions are often performed in solvents like ethanol or methanol at room temperature.
Major Products Formed
Substitution Reactions: Products include various substituted benzothiadiazole derivatives.
Addition Reactions: Products include thiourea derivatives.
Scientific Research Applications
4-Chloro-7-isothiocyanato-2,1,3-benzothiadiazole has several scientific research applications:
Organic Electronics: Used as a building block for the synthesis of organic semiconductors and conductive polymers.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Materials Science: Utilized in the design of luminescent materials and sensors due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 4-Chloro-7-isothiocyanato-2,1,3-benzothiadiazole involves its interaction with various molecular targets. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in medicinal chemistry to design compounds that can inhibit specific enzymes or proteins involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: The parent compound without the chlorine and isothiocyanate groups.
4,7-Dibromo-2,1,3-benzothiadiazole: A derivative with bromine atoms at the 4th and 7th positions, commonly used in organic electronics.
4-Amino-5-chloro-2,1,3-benzothiadiazole: A derivative with an amino group at the 4th position, used in medicinal chemistry.
Uniqueness
4-Chloro-7-isothiocyanato-2,1,3-benzothiadiazole is unique due to the presence of both chlorine and isothiocyanate groups, which confer distinct reactivity and electronic properties. This makes it a versatile building block for the synthesis of a wide range of functional materials and bioactive compounds .
Properties
CAS No. |
51322-78-2 |
---|---|
Molecular Formula |
C7H2ClN3S2 |
Molecular Weight |
227.7 g/mol |
IUPAC Name |
4-chloro-7-isothiocyanato-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C7H2ClN3S2/c8-4-1-2-5(9-3-12)7-6(4)10-13-11-7/h1-2H |
InChI Key |
LMWRWEPMAHOKKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NSN=C2C(=C1)Cl)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.